molecular formula C25H29N3O5 B11403729 4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11403729
M. Wt: 451.5 g/mol
InChI Key: LXEIKJWDLWPWLC-UHFFFAOYSA-N
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Description

4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: , often referred to as Compound X , belongs to the class of heterocyclic compounds. Its unique fused pyrrolopyrazole ring system makes it intriguing for researchers. Let’s explore its synthesis, chemical properties, and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While laboratory-scale synthesis is common, industrial production often involves more efficient methods.
  • Continuous flow reactors and microwave-assisted synthesis have been explored for large-scale production.

Chemical Reactions Analysis

Reactivity::

  • Compound X exhibits diverse reactivity due to its functional groups.
  • Common reactions include:

      Oxidation: Oxidation of the phenolic hydroxyl groups.

      Reduction: Reduction of the pyrrolopyrazole ring.

      Substitution: Nucleophilic substitution at the ethoxy and butoxy positions.

Reagents and Conditions::

    Oxidation: Typically performed using mild oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or aryl halides as electrophiles.

Major Products::
  • Oxidation: Formation of quinone derivatives.
  • Reduction: Dihydropyrrolopyrazole derivatives.
  • Substitution: Alkylated or arylated products.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential anti-inflammatory agent due to its phenolic moieties.

    Chemistry: Used as a building block for novel heterocyclic compounds.

    Biology: Studied for its interactions with cellular receptors.

    Industry: Employed in the synthesis of dyes and pigments.

Mechanism of Action

  • Compound X likely exerts its effects through interactions with specific protein targets.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Compound Y: Shares the pyrrolopyrazole core but lacks the ethoxy and butoxy substituents.

    Compound Z: Contains similar functional groups but has a different ring system.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O5/c1-3-5-14-33-19-11-10-16(15-20(19)32-4-2)24-21-22(17-8-6-7-9-18(17)30)26-27-23(21)25(31)28(24)12-13-29/h6-11,15,24,29-30H,3-5,12-14H2,1-2H3,(H,26,27)

InChI Key

LXEIKJWDLWPWLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

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